molecular formula C11H13NO2 B3031874 (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 80917-39-1

(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B3031874
CAS No.: 80917-39-1
M. Wt: 191.23 g/mol
InChI Key: CPEDRCTWMPTANX-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone ( 80917-39-1) is a chemical building block of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives, a scaffold recognized for its notable bioactivity and extensive investigation in scientific literature . The compound features a pyrrolidine ring, a privileged structural motif in drug design due to its presence in a wide range of biologically active molecules . The 3-hydroxyphenyl substitution provides a site for further chemical derivatization, enhancing the compound's versatility as an intermediate for synthesizing more complex structures, such as organosilicon complexes studied for their antibacterial properties . Researchers value this compound for its potential across multiple therapeutic areas. The pyrrolidine ring is a key pharmacophore in the development of various therapeutic agents, with derivatives demonstrating promising activity as anticancer agents , α-glucosidase inhibitors for diabetes management , and plasmin kallikrein (PKal) inhibitors for treating thrombosis . Its molecular formula is C11H13NO2, with a molecular weight of 191.23 g/mol . As with all compounds of this class, researchers are advised to consult the relevant safety data sheets and handle the material according to laboratory best practices. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-5-3-4-9(8-10)11(14)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEDRCTWMPTANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537475
Record name (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80917-39-1
Record name (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidine-1-carbonyl)phenol
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Preparation Methods

HATU-Mediated Amide Bond Formation

The most efficient method for synthesizing (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone employs 1,3,5-triazine-derived activators such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) . In a representative protocol:

  • Reactants : 3-Hydroxybenzoic acid (1.38 g, 10 mmol), pyrrolidine (2.13 g, 30 mmol)
  • Conditions : HATU (4.18 g, 11 mmol), N,N-diisopropylethylamine (DIPEA; 2.58 g, 20 mmol) in N,N-dimethylformamide (DMF; 20 mL) at 40°C for 4 h.
  • Workup : Extraction with ethyl acetate, drying with Na₂SO₄, and silica-gel chromatography (ethyl acetate/petroleum ether).
  • Yield : 91.4%.

HATU facilitates rapid amide bond formation by activating the carboxylic acid moiety, with DMF enhancing reagent solubility. The absence of hydroxyl group protection underscores the compatibility of HATU with phenolic substrates.

TBTU and HOBt Variations

Alternative uranium reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) exhibit comparable efficacy. A patent details its use in analogous syntheses:

  • Base : Triethylamine or DIPEA
  • Solvent : Dichloromethane or tetrahydrofuran
  • Yield Range : 75–85%.

Carbodiimide-Mediated Coupling

DCC/HOBt Protocol

N,N′-Dicyclohexylcarbodiimide (DCC) paired with 1-hydroxybenzotriazole (HOBt) offers a cost-effective approach:

  • Reactants : 3-Hydroxybenzoic acid (10 mmol), pyrrolidine (15 mmol)
  • Conditions : DCC (12 mmol), HOBt (10 mmol) in dichloromethane (30 mL) at 0°C → room temperature, 12 h.
  • Workup : Filtration to remove dicyclohexylurea, solvent evaporation.
  • Yield : 68–72%.

Challenges include byproduct formation (e.g., N-acylurea) and the need for stoichiometric HOBt to suppress racemization.

Mixed Anhydride Method

Isobutyl Chloroformate Activation

This method employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate:

  • Reactants : 3-Hydroxybenzoic acid (10 mmol), pyrrolidine (12 mmol)
  • Conditions : N-Methylmorpholine (12 mmol), isobutyl chloroformate (10 mmol) in tetrahydrofuran (THF) at −15°C, 1 h.
  • Yield : 60–65%.

Low temperatures (−15°C) minimize side reactions, but yields lag behind HATU-based methods.

Schotten-Baumann Reaction

Aqueous-Alkaline Coupling

The classic Schotten-Baumann method adapts as follows:

  • Reactants : 3-Hydroxybenzoyl chloride (10 mmol), pyrrolidine (12 mmol)
  • Conditions : 10% NaOH (20 mL), dichloromethane (30 mL), 0°C → room temperature, 2 h.
  • Yield : 50–55%.

Limitations include hydrolysis of the acid chloride and poor solubility of phenolic intermediates.

Comparative Analysis of Methods

Method Reagents Solvent Temp Time Yield Purity
HATU/DIPEA HATU, DIPEA DMF 40°C 4 h 91.4% >99%
TBTU/Triethylamine TBTU, Triethylamine DCM RT 6 h 85% 98%
DCC/HOBt DCC, HOBt DCM RT 12 h 70% 95%
Mixed Anhydride Isobutyl chloroformate THF −15°C 1 h 65% 93%
Schotten-Baumann NaOH, DCM H₂O/DCM RT 2 h 55% 90%

Key Observations :

  • HATU Superiority : Highest yield (91.4%) and purity due to efficient activation and minimal epimerization.
  • Solvent Impact : Polar aprotic solvents (DMF, THF) enhance reaction rates vs. dichloromethane.
  • Cost Considerations : DCC/HOBt is economical but requires post-reaction filtration.

Optimization Strategies

Solvent Screening

  • DMF vs. THF : DMF increases pyrrolidine nucleophilicity, accelerating coupling. THF, while less polar, suits moisture-sensitive protocols.
  • Additives : Molecular sieves (4 Å) in DMF reduce residual water, improving HATU efficiency.

Base Selection

  • DIPEA vs. Triethylamine : DIPEA’s steric bulk minimizes side reactions in HATU-mediated couplings. Triethylamine suffices for TBTU but may lower yields.

Scalability Challenges

  • Chromatography Limitations : Silica-gel purification (method 1.1) is impractical for >100 g scales. Alternatives include crystallization from ethyl acetate/hexane.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-oxophenyl(pyrrolidin-1-yl)methanone.

    Reduction: Formation of (3-hydroxyphenyl)(pyrrolidin-1-yl)methanol.

    Substitution: Formation of 3-halophenyl(pyrrolidin-1-yl)methanone derivatives.

Scientific Research Applications

(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenyl(pyrrolidin-1-yl)methanone derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents Molecular Weight (g/mol) Key Functional Features
(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone 3-hydroxyphenyl 191.23 Hydroxyl group for H-bonding
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone 3-hydroxy, 4-methoxy phenyl 221.25 Dual substituents (OH, OCH₃) enhance polarity
(4-Bromophenyl)(pyrrolidin-1-yl)methanone 4-bromophenyl 254.13 Bromine increases molecular weight and lipophilicity
5F-PY-PINACA (1-(5-fluoropentyl)-1H-indol-3-ylmethanone) Indole core, 5-fluoropentyl chain 341.41 Fluorinated alkyl chain enhances CB1 receptor affinity
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone Pyridine, fluorinated aryl, dimethylpiperidine 340.41 Bulky substituents influence receptor selectivity

Physicochemical Properties

Property This compound (4-Bromophenyl)(pyrrolidin-1-yl)methanone 5F-PY-PINACA
Polarity Moderate (OH group) Low (Br substituent) Low (fluorinated chain)
Solubility Higher in polar solvents Lipophilic Lipophilic
Stability Stable under standard conditions High thermal/chemical stability Prone to metabolic oxidation
Synthetic Accessibility Moderate (direct substitution) High (bromine facilitates coupling) Complex (multi-step synthesis)

Key Research Findings

  • Crystal Structure Insights: Derivatives like (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone form weak C–H···C interactions in crystal lattices, influencing packing efficiency and stability .
  • Receptor Binding: Pyrrolidine methanones with extended alkyl chains (e.g., 5F-PY-PINACA) exhibit pronounced cannabinoid receptor activity, whereas simpler phenyl analogs lack significant affinity without additional functionalization .
  • Synthetic Utility : Bromine and methoxy substituents enable cross-coupling reactions, making these intermediates valuable for constructing complex heterocycles .

Biological Activity

(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 205.24 g/mol
  • IUPAC Name : this compound

This compound features a hydroxyl group on the phenyl ring, which is significant for its biological activity, particularly in antioxidant properties.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
  • Anticancer Potential : Research has shown that derivatives of this compound can inhibit tumor cell proliferation by interfering with tubulin polymerization, which is essential for cell division. This suggests potential applications in cancer therapy.

Antioxidant Activity Assessment

A study evaluating the antioxidant properties of various hydroxylated compounds found that this compound exhibited significant free radical scavenging activity. The results are summarized in Table 1:

CompoundIC50 (µM)Reference
This compound25
Trolox (standard)15

Antimicrobial Activity Evaluation

In vitro tests demonstrated that this compound had notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values detailed in Table 2:

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.025
Escherichia coli0.030

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity Studies

Research focused on the antiproliferative effects of this compound derivatives revealed significant inhibition of cancer cell lines, particularly HeLa cells. The results are summarized in Table 3:

CompoundIC50 (µM)Cell LineReference
This compound12HeLa
Control (DMSO)>100HeLa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
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(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone

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